4-(3-hydroxyprop-1-ynyl)benzoic Acid
Overview
Description
4-(3-Hydroxyprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where a hydroxypropynyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyprop-1-ynyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with propargyl alcohol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of alternative catalysts and solvents to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-ynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxoprop-1-ynyl)benzoic acid.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond, leading to the formation of 4-(3-hydroxyprop-1-enyl)benzoic acid or 4-(3-hydroxypropyl)benzoic acid, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for the reduction of the triple bond.
Major Products
Oxidation: 4-(3-Oxoprop-1-ynyl)benzoic acid
Reduction: 4-(3-Hydroxyprop-1-enyl)benzoic acid, 4-(3-Hydroxypropyl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxyprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyprop-1-ynyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
4-(3-Hydroxyprop-1-ynyl)benzoic acid can be compared with other similar compounds, such as:
4-(3-Hydroxypropyl)benzoic acid: Lacks the triple bond in the propynyl group, resulting in different chemical reactivity and biological activity.
4-(3-Oxoprop-1-ynyl)benzoic acid:
4-(3-Hydroxyprop-1-enyl)benzoic acid: Contains a double bond instead of a triple bond, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of a hydroxy group and a triple bond, which provides distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPOYFHYEJNVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409560 | |
Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63197-50-2 | |
Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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